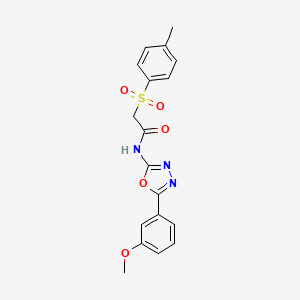
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide is a derivative of 1,3,4-oxadiazole, a class of compounds known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of 1,3,4-oxadiazole derivatives has been extensively studied due to their potential pharmacological properties, including antibacterial and anticancer activities.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves a multi-step process. For instance, in the synthesis of N-substituted derivatives, the starting material benzenesulfonyl chloride is reacted with ethyl isonipecotate to yield an intermediate, which is then converted into a carbohydrazide and subsequently into a 1,3,4-oxadiazol-2-thiol. The final target compounds are obtained by reacting this thiol with various N-aralkyl/aryl substituted 2-bromoacetamides in the presence of a weak base and a polar aprotic solvent . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and substituents.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is confirmed using spectroscopic techniques such as 1H-NMR, IR, and mass spectrometry. These techniques provide detailed information about the chemical environment of the atoms within the molecule, the functional groups present, and the molecular mass, which are crucial for confirming the identity and purity of the synthesized compounds .
Chemical Reactions Analysis
The chemical reactivity of 1,3,4-oxadiazole derivatives is influenced by the substituents attached to the oxadiazole ring. These compounds can participate in various chemical reactions, often facilitated by the presence of a weak base and a polar aprotic solvent, which can lead to the formation of a wide range of products with different biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting point, and stability, are determined by the nature of the substituents on the oxadiazole ring and the overall molecular structure. These properties are important for understanding the compound's behavior in biological systems and for optimizing its pharmacokinetic and pharmacodynamic profiles .
Biological Activities
The biological activities of 1,3,4-oxadiazole derivatives are diverse. Some derivatives have been shown to exhibit moderate to potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Others have been found to be active against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, which are relevant to conditions like Alzheimer's disease and inflammation . Additionally, certain 1,3,4-oxadiazole derivatives have demonstrated cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .
Applications De Recherche Scientifique
Pharmacological Potential
Tumor Inhibition and Anti-inflammatory Actions
Research has shown that 1,3,4-oxadiazole derivatives, similar in structure to the compound , have been evaluated for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds have demonstrated moderate inhibitory effects across various assays, with some derivatives showing good affinity for COX-2 and 5-LOX, correlating to significant analgesic and anti-inflammatory effects (Faheem, 2018).
Antimicrobial Activity
Antibacterial and Antifungal Efficacy
A series of hydrazide and oxadiazole derivatives designed using 3-methoxyphenol as the starting substance have been evaluated for their in vitro antimicrobial activity. These compounds showed higher antimicrobial potential against gram-negative bacteria compared to gram-positive bacteria and also exhibited antiproliferative activity against selected human tumor cell lines (Kaya et al., 2017).
Material Science Applications
Corrosion Inhibition
Oxadiazole derivatives have been studied for their efficiency as corrosion inhibitors for mild steel in acidic media. The correlation between inhibition efficiency and chemical structure reveals that these compounds perform excellently as corrosion inhibitors, with their efficiency being significantly high even at low concentrations. This efficiency is attributed to the adsorption of oxadiazole molecules on the metal surface, following a Langmuir adsorption isotherm model (Bentiss et al., 2002).
Propriétés
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-12-6-8-15(9-7-12)27(23,24)11-16(22)19-18-21-20-17(26-18)13-4-3-5-14(10-13)25-2/h3-10H,11H2,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLQEIVUOLCLQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(3-Methylphenyl)amino]methyl}phenol](/img/structure/B3010418.png)
![(2-chlorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3010420.png)
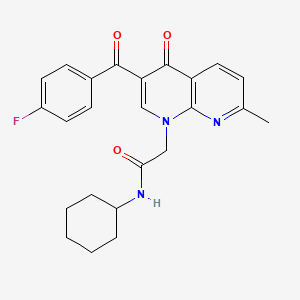
![7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B3010427.png)
![N-benzyl-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B3010428.png)
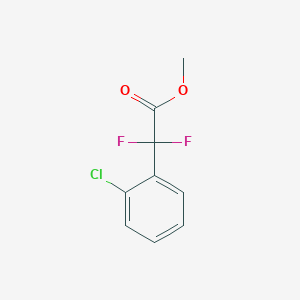
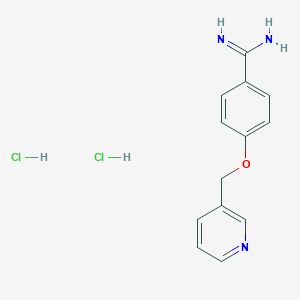
![N-(2,6-dimethylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3010432.png)
![N-(2,5-dimethylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3010433.png)
![2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)butanamide](/img/structure/B3010435.png)
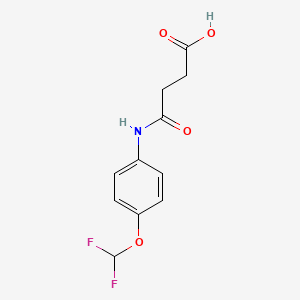
![Methyl 5-[(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)methyl]furan-2-carboxylate](/img/structure/B3010437.png)

![Sodium 1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B3010440.png)